(1S)-1-phenylhexan-1-ol
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Overview
Description
(1S)-1-phenylhexan-1-ol is an organic compound characterized by a phenyl group attached to a hexanol chain. This chiral molecule is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-phenylhexan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-phenylhexan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether to ensure the stability of the reducing agent and the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-phenylhexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (1S)-1-phenylhexan-1-one or (1S)-1-phenylhexanoic acid.
Reduction: Hexylbenzene.
Substitution: (1S)-1-phenylhexyl chloride or (1S)-1-phenylhexyl bromide.
Scientific Research Applications
(1S)-1-phenylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with chiral centers.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of (1S)-1-phenylhexan-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The hydroxyl group allows it to form hydrogen bonds, which can affect its binding affinity and specificity. The phenyl group contributes to its hydrophobic interactions, enhancing its ability to penetrate lipid membranes and interact with intracellular targets.
Comparison with Similar Compounds
(1R)-1-phenylhexan-1-ol: The enantiomer of (1S)-1-phenylhexan-1-ol, differing in the spatial arrangement of atoms around the chiral center.
1-phenylhexane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1-phenylhexan-2-ol: The hydroxyl group is located on the second carbon, leading to different stereochemistry and reactivity.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of reactions and its applications in asymmetric synthesis make it a valuable compound in both research and industry.
Properties
IUPAC Name |
(1S)-1-phenylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCRDVHXRDRHCP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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